molecular formula C22H16N2O B5300101 2-phenoxy-4,6-diphenylpyrimidine

2-phenoxy-4,6-diphenylpyrimidine

Cat. No.: B5300101
M. Wt: 324.4 g/mol
InChI Key: JFBGDKDDIHPIEL-UHFFFAOYSA-N
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Description

2-Phenoxy-4,6-diphenylpyrimidine is a chemical compound based on a pyrimidine core structure, which is an electron-rich aromatic heterocycle fundamental to DNA and RNA . This scaffold is synthetically accessible and allows for diverse structural modifications, making it a privileged structure in medicinal chemistry . While specific biological data for this compound is not currently available in the scientific literature, closely related 4,6-diphenylpyrimidine derivatives have demonstrated significant research value. For instance, such compounds have been investigated as dual inhibitors of the Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) enzymes, positioning them as potential leads for the treatment of neurodegenerative disorders like Alzheimer's disease . These inhibitors were found to be potent, selective, and reversible, and also exhibited neuroprotective properties in cellular models . The presence of the phenoxy substituent at the 2-position may allow for further chemical modifications, enabling structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research. It is also valuable as a standard for analytical method development. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenoxy-4,6-diphenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)24-22(23-20)25-19-14-8-3-9-15-19/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBGDKDDIHPIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)OC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901346046
Record name 2-Phenoxy-4,6-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300358-65-0
Record name 2-Phenoxy-4,6-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-phenoxy-4,6-diphenylpyrimidine typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is carried out in an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is purified using column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .

Chemical Reactions Analysis

2-phenoxy-4,6-diphenylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the pyrimidine ring or the phenyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or phenyl groups, especially under basic conditions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce partially or fully reduced pyrimidine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

2-Chloro-4,6-diphenylpyrimidine
  • Substituent: Chlorine at position 2 (vs. phenoxy in the target compound).
  • Reactivity: Chlorine acts as a superior leaving group, facilitating nucleophilic substitution. This makes it a preferred intermediate for synthesizing derivatives like 2-amino or 2-alkoxy variants .
  • Applications : Used in pharmaceutical intermediates and ligand synthesis for metal complexes.
4,6-Dimethyl-2-(2-nitrophenoxy)pyrimidine
  • Substituents: Methyl groups at positions 4 and 6; nitro-phenoxy at position 2.
  • Electronic effects: Nitro groups increase electron-withdrawing effects, reducing aromatic ring electron density compared to the phenyl groups in 2-phenoxy-4,6-diphenylpyrimidine.
  • Applications : Primarily explored in agrochemical research due to bioactivity .
2-Amino-4,6-diphenylpyrimidine
  • Substituent: Amino group at position 2.
  • Reactivity: Amino groups enable diazotization and Schiff base formation, offering pathways to fused heterocycles (e.g., indole derivatives via photocyclization) .
  • Biological relevance: Serves as a scaffold for adenosine receptor antagonists in Parkinson’s disease research .

Electronic and Thermal Properties

Compound Substituents λmax (nm) Thermal Stability (°C) Application
This compound 4,6-Ph; 2-OPh 320–350 (UV) >300 OLEDs, ligands
2-Chloro-4,6-diphenylpyrimidine 4,6-Ph; 2-Cl 310–340 ~250 Pharmaceutical intermediates
4,6-Dimethoxy-2-phenoxypyrimidine 4,6-OMe; 2-OPh 290–310 ~200 Agrochemicals
2-Amino-4,6-diphenylpyrimidine 4,6-Ph; 2-NH₂ 330–360 >280 Bioactive molecules

Key Research Findings

Electron-Deficient Core Advantage : The 4,6-diphenylpyrimidine backbone enhances charge transport in OLEDs, outperforming triazine-based analogs in efficiency (EQE > 20%) .

Substituent-Driven Reactivity: Phenoxy groups reduce electrophilicity at position 2 compared to chloro analogs, limiting SNAr utility but improving thermal stability .

Biological Activity Trade-offs: Amino-substituted derivatives show higher receptor affinity but lower metabolic stability than phenoxy variants .

Q & A

Q. Example Protocol :

StepReagents/ConditionsProductYield
1Guanidine, DMF, 50–60°C, 7h4,6-Diphenyl-2-aminopyrimidine65–75%
2Ac₂O, refluxAcetylated derivative80–85%

How can spectroscopic and crystallographic data validate the structure of this compound derivatives?

Q. Basic

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.4–8.2 ppm) and pyrimidine ring carbons (δ 160–170 ppm) . For example, 2-chloro-4,6-diphenylpyrimidine shows a singlet for the pyrimidine C-H at δ 8.02 .
  • X-ray crystallography : Reveals dihedral angles between aromatic rings (e.g., 64.2° between pyrimidine and benzene rings) and hydrogen-bonding networks .

Methodological Tip : Use deuterated chloroform (CDCl₃) for NMR to avoid solvent interference. For crystallography, recrystallize from ethyl acetate/petroleum ether mixtures to obtain high-quality crystals .

What strategies improve regioselectivity in nucleophilic aromatic substitution (SNAr) reactions on pyrimidine cores?

Q. Advanced

  • Electronic effects : Electron-withdrawing groups (e.g., -NO₂, -Cl) at the 4- and 6-positions activate the pyrimidine ring for SNAr at the 2-position .
  • Steric control : Bulky substituents on the nucleophile (e.g., phenoxy vs. methoxy) influence substitution patterns. For example, 2-phenoxy-4,6-dichloro-1,3,5-triazine reacts selectively at the 4-position with smaller nucleophiles .
  • Temperature modulation : Lower temperatures (0–5°C) favor mono-substitution, while higher temperatures promote di-substitution .

Case Study : Replacing 2-chloro with 2-phenoxy in 4,6-diphenylpyrimidine increases steric hindrance, reducing unwanted side reactions .

How do structural modifications of 4,6-diphenylpyrimidine derivatives affect HDAC inhibitory activity?

Q. Advanced

  • Substituent effects : Benzamide derivatives with electron-donating groups (e.g., -OCH₃) enhance binding to HDAC-10, as shown by molecular docking (ΔG = −9.2 kcal/mol for compound 6b vs. −8.5 kcal/mol for Vorinostat) .
  • Selectivity : Hydrophobic substituents (e.g., diphenyl groups) improve selectivity for HDAC-10 over HDAC-2/6 .

Q. Advanced

  • Assay variability : Test compounds across multiple cell lines (e.g., cervical cancer vs. neuroblastoma) to confirm activity trends .
  • Toxicological profiling : Use in silico tools (e.g., ProTox-II) to predict carcinogenicity. For instance, compound 6d showed mouse carcinogenicity but not in rats, highlighting species-specific effects .
  • Dose-response analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH, serum concentration) to resolve discrepancies .

What purification techniques are optimal for isolating this compound derivatives?

Q. Basic

  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for polar intermediates .
  • Recrystallization : Ethanol or CH₂Cl₂/hexane mixtures yield high-purity crystals (e.g., 5-hydroxy-4,6-diphenylpyrimidine, mp 181–182°C) .
  • Solvent selection : DCM/MeOH (9:1) effectively removes unreacted starting materials .

How can hydrolysis reactions be tailored to synthesize hydroxy-substituted pyrimidines?

Q. Advanced

  • Basic hydrolysis : Reflux with 20% KOH converts ester derivatives (e.g., methyl esters) to carboxylic acids, followed by acidification to isolate hydroxy-pyrimidines .
  • Controlled conditions : Shorter reaction times (1–2 h) prevent over-hydrolysis. For example, 5-hydroxy-4,6-diphenylpyrimidine is obtained in 76% yield after 1 h .

Critical Note : Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane) to avoid decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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